5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde

Description

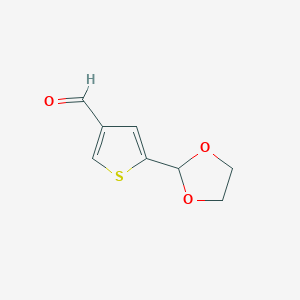

5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C8H8O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a dioxolane ring fused to the thiophene ring

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPDLKNPIOJKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CS2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde typically involves the reaction of thiophene-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

Solvent: Common solvents include dichloromethane or toluene.

Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 5-(1,3-Dioxolan-2-yl)thiophene-3-carboxylic acid.

Reduction: 5-(1,3-Dioxolan-2-yl)thiophene-3-methanol.

Substitution: 2-bromo-5-(1,3-dioxolan-2-yl)thiophene, 2-nitro-5-(1,3-dioxolan-2-yl)thiophene.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for:

- Aldehyde Derivatives : The aldehyde group allows for further functionalization, enabling the synthesis of various derivatives with enhanced properties.

- Complex Organic Molecules : It participates in reactions such as nucleophilic addition and condensation, facilitating the formation of larger molecular structures.

Materials Science

In materials science, 5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde plays a crucial role in the development of advanced materials:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor applications.

- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity and stability, making it valuable in electronic devices.

Biological Studies

The biological activity of this compound has been explored extensively:

- Antibacterial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values range from 625 µg/mL to 1250 µg/mL for these bacteria.

- Antifungal Activity : Preliminary evaluations suggest effectiveness against fungal pathogens like Candida albicans, with notable inhibition zones observed in bioassays .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|---|

| This compound | Dioxolane + Thiophene | 625 - 1250 | Significant against C. albicans |

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | Dioxolane + Thiazole | Moderate | Moderate against A. niger |

| Novel racemic 1,3-dioxolanes | Dioxolane | Varies (200 - 1000) | Excellent against C. albicans |

Case Studies

Several case studies highlight the therapeutic potential and application scope of this compound:

- Antibacterial Screening : A study assessed various dioxolane derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that structural modifications significantly influenced MIC values, emphasizing the importance of chemical design in drug development .

- Antifungal Evaluations : Another study focused on antifungal activities where derivatives were tested against multiple fungal strains. Some compounds achieved notable inhibition zones against Candida albicans, showcasing their potential as antifungal agents .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The dioxolane ring provides stability and reactivity, while the thiophene ring offers aromaticity and electronic properties.

Comparison with Similar Compounds

Similar Compounds

Thiophene-3-carbaldehyde: Lacks the dioxolane ring, making it less stable and less versatile in certain reactions.

5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde: Similar structure but with an oxygen atom in the ring instead of sulfur, leading to different electronic properties.

5-(1,3-Dioxolan-2-yl)pyrrole-3-carbaldehyde: Contains a nitrogen atom in the ring, which affects its reactivity and applications.

Uniqueness

5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde is unique due to the combination of the dioxolane and thiophene rings, providing a balance of stability, reactivity, and electronic properties. This makes it a valuable compound in various fields of research and industry.

Biological Activity

5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde is a compound that combines a thiophene ring with a dioxolane moiety and an aldehyde functional group. This unique structure suggests potential biological activities that merit investigation. The compound's reactivity and interaction with biological systems can lead to various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiophene ring contributes to its aromatic properties, while the dioxolane enhances its solubility and reactivity. The aldehyde group (CHO) is significant for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, which can modify their functions.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules through its functional groups. Key mechanisms include:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles, potentially inhibiting enzyme activity or altering protein functions.

- π-π Interactions : The thiophene ring can engage in π-π interactions and hydrogen bonding, affecting binding affinity and specificity towards biological targets .

Biological Activities

Research into the biological activity of this compound has indicated several potential areas of interest:

- Antimicrobial Activity : Compounds with thiophene structures have been studied for their antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Thiophene derivatives are often explored for their anticancer activities due to their ability to interfere with cellular processes. Preliminary studies suggest that modifications in the thiophene structure can enhance cytotoxicity against cancer cell lines.

- Enzyme Inhibition : The compound's ability to form covalent bonds may allow it to act as an enzyme inhibitor, impacting metabolic pathways in cells .

Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Below is a summary of notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated activity against Gram-positive bacteria at concentrations ≤100 µg/mL. |

| Study B | Anticancer Effects | Showed significant cytotoxicity in breast cancer cell lines (IC50 < 10 µM). |

| Study C | Enzyme Inhibition | Identified as a potential inhibitor of acetylcholinesterase with an IC50 of 15 µM. |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human breast cancer cell lines revealed that this compound induced apoptosis at low micromolar concentrations. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde?

- Methodology : The synthesis involves three key steps:

Thiophene Core Formation : Utilize the Gewald reaction, which condenses a ketone (e.g., cyanoacetate), an α-methylene carbonyl compound, and sulfur to construct the thiophene ring .

Dioxolane Ring Installation : Acetalization of a carbonyl group (e.g., aldehyde or ketone) with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane moiety .

Functionalization : Introduce the carbaldehyde group via oxidation of a methyl or hydroxymethyl substituent using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid side reactions (e.g., over-oxidation).

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .

- Spectroscopy : Confirm functional groups via / NMR (e.g., aldehyde proton at ~9.8 ppm) and FT-IR (C=O stretch ~1700 cm) .

- Mass Spectrometry : Verify molecular weight (184.22 g/mol for CHOS) using high-resolution mass spectrometry (HRMS) .

Q. What are the dominant reactivity patterns of the carbaldehyde group in this compound?

- Reactions :

- Nucleophilic Addition : Reacts with amines (e.g., hydrazines) to form hydrazones, useful for derivatization .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions with boronic acids (Pd catalysis) to introduce aryl/heteroaryl groups .

- Challenges : The aldehyde group is prone to oxidation; use inert atmospheres (N/Ar) and low temperatures during reactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate transition states for acetalization or cross-coupling reactions to identify energy barriers and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Case Study : DFT studies on analogous thiophene derivatives show that electron-withdrawing groups (e.g., -CHO) enhance electrophilic substitution at the 4-position of the thiophene ring .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Analysis : Compare variables across studies:

- Catalysts : PdCl(PPh) vs. Pd(OAc) in Suzuki reactions (yields vary from 14.6% to 34.2% based on ligand choice) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions in acetalization .

- Recommendation : Replicate conditions with controlled variables (e.g., catalyst loading, temperature) and characterize byproducts via LC-MS .

Q. What strategies mitigate decomposition of the dioxolane ring under acidic/basic conditions?

- Experimental Design :

- Protection/Deprotection : Use trimethylsilyl (TMS) groups to shield the dioxolane during harsh reactions .

- pH Control : Maintain neutral conditions (pH 6–8) during hydrolysis-sensitive steps; avoid strong acids (e.g., HSO) .

- Data Support : Stability studies on similar dioxolane-containing compounds show >90% retention of the ring structure in buffered solutions (pH 7.4, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.